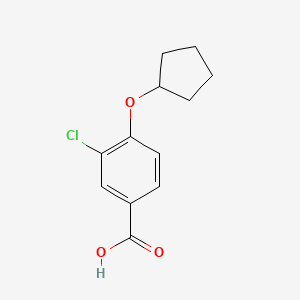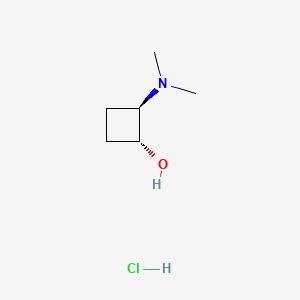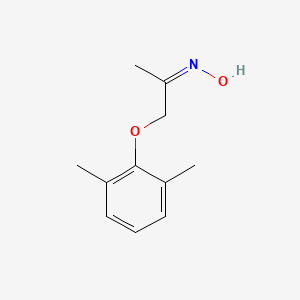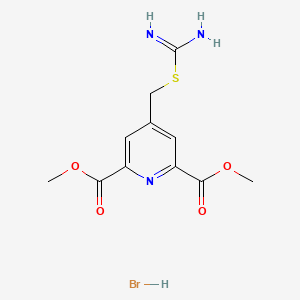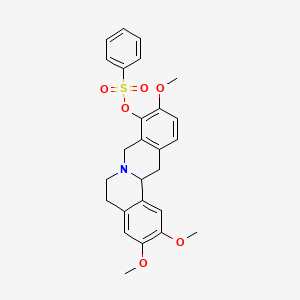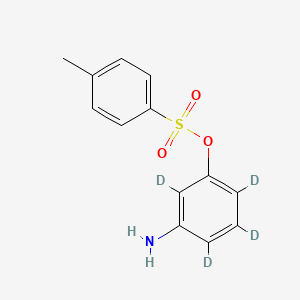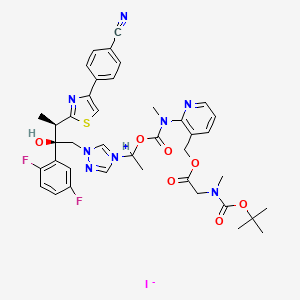
(3S,5S)-Dihydroxy Simvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-Dihydroxy Simvastatin is a derivative of simvastatin, a widely used statin medication for lowering cholesterol levels. This compound is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions in its molecular structure. Statins, including simvastatin and its derivatives, function by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-Dihydroxy Simvastatin typically involves multiple steps, starting from a suitable precursor. One common method involves the hydroxylation of simvastatin at the 3rd and 5th positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-Dihydroxy Simvastatin undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to a simpler structure.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,5S)-Dihydroxy Simvastatin is used as a model compound for studying stereochemistry and reaction mechanisms. Its well-defined structure makes it an ideal candidate for exploring various chemical transformations and their outcomes.
Biology
In biological research, this compound is used to study the effects of statins on cellular processes and cholesterol metabolism. It serves as a tool for investigating the molecular pathways involved in cholesterol biosynthesis and regulation.
Medicine
Medically, this compound is explored for its potential therapeutic effects beyond cholesterol lowering. Research is ongoing to understand its impact on cardiovascular health, inflammation, and other metabolic disorders.
Industry
In the pharmaceutical industry, this compound is used in the development of new statin-based therapies. Its unique structure and properties provide insights into designing more effective and safer cholesterol-lowering drugs.
Wirkmechanismus
(3S,5S)-Dihydroxy Simvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This inhibition leads to a decrease in the synthesis of cholesterol in the liver, resulting in lower blood cholesterol levels. The compound binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Simvastatin: The parent compound of (3S,5S)-Dihydroxy Simvastatin, widely used for lowering cholesterol.
Lovastatin: Another statin with a similar mechanism of action but different structural features.
Atorvastatin: A more potent statin with a longer half-life and different pharmacokinetic properties.
Uniqueness
This compound is unique due to the presence of two hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its solubility and may influence its interaction with biological targets, potentially leading to different therapeutic effects compared to other statins.
Eigenschaften
Molekularformel |
C25H40O7 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
[(1S,3R,4S,6S,7R,8S,8aR)-4,6-dihydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H40O7/c1-6-25(4,5)24(30)32-20-9-13(2)23(29)18-12-19(27)14(3)17(22(18)20)8-7-16-10-15(26)11-21(28)31-16/h12-17,19-20,22-23,26-27,29H,6-11H2,1-5H3/t13-,14-,15-,16-,17+,19-,20+,22-,23+/m1/s1 |
InChI-Schlüssel |
MRCKOKWQDZYFLT-RWKWUWFSSA-N |
Isomerische SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H]([C@@H](C2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O)O)C |
Kanonische SMILES |
CCC(C)(C)C(=O)OC1CC(C(C2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


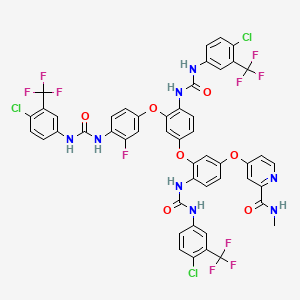
![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
